molecular formula C15H14N4O3S B2914880 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291859-10-3

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2914880
CAS RN: 1291859-10-3
M. Wt: 330.36
InChI Key: PSEUGFCWMQBSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a complex organic molecule that contains several functional groups and rings, including an isoquinoline, a sulfonyl group, a triazolo ring, and a pyridinone ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group or ring structure .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be characterized by the presence of several ring structures, including an isoquinoline, a triazolo ring, and a pyridinone ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups and ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. For example, similar structures are used in the synthesis of sitagliptin , a medication for diabetes . The sulfonyl and triazolopyridinone groups could potentially be involved in the creation of novel antidiabetic drugs that act as DPP-4 inhibitors, improving the body’s ability to regulate high blood glucose levels.

Heterocyclic Chemistry Research

In the field of heterocyclic chemistry, this compound could be used to study reactions with o-quinone methides . These reactions are significant for understanding the behavior of heterocycles, which are core structures in many natural products and pharmaceuticals.

Cancer Research

Compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines . This compound could be investigated for its potential as a kinase inhibitor, which is a promising approach in targeted cancer therapies.

Material Science

The compound’s structure suggests potential applications in material science. For instance, derivatives of triazolopyridinone have been studied for their optical, electrochemical, and semiconductor properties . This compound could contribute to the development of new materials with specific electronic characteristics.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class , which has been associated with various biological activities, including anticancer and antimicrobial effects . .

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been shown to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.

Biochemical Pathways

Given the broad range of activities associated with [1,2,4]triazolo[4,3-a]pyridine derivatives , it is likely that multiple pathways could be affected

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anticancer and antimicrobial activities of related [1,2,4]triazolo[4,3-a]pyridine compounds , it is possible that this compound could have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled or used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUGFCWMQBSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN4C(=NNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.